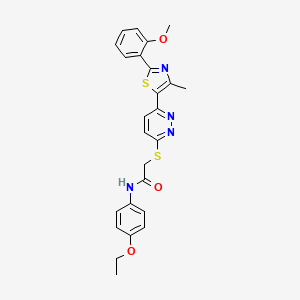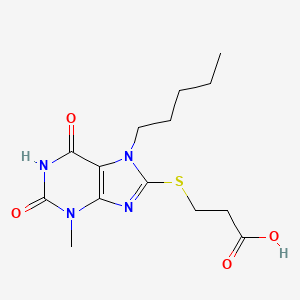![molecular formula C23H24N4O5S B2704919 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-42-7](/img/no-structure.png)
7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine rings can be found in a variety of drugs, ranging from antipsychotics to antihistamines . The methoxyphenyl group attached to the piperazine ring is also a common feature in many drugs, and can influence the drug’s properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenyl group. Piperazine rings can participate in a variety of reactions, including alkylation and acylation . The methoxyphenyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could influence the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into quinazoline and piperazine derivatives has shown some compounds to possess antimicrobial properties. For example, the synthesis of novel triazole derivatives and their evaluation against test microorganisms have been explored, with some compounds displaying good or moderate antimicrobial activities (Bektaş et al., 2010).
Antitumor and Antiviral Agents
Quinazoline derivatives have been synthesized and tested for their antitumor and antiviral activities. Some derivatives showed broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents (El-Sherbeny et al., 2003).
Antihypertensive Action
Quinazoline derivatives with piperazine moieties have been studied for their potential as antihypertensive agents. Certain derivatives have shown significant activity in reducing blood pressure, comparable to that of control drugs, suggesting their utility in hypertension treatment (Tsai et al., 2001).
Quality Control and Pharmaceutical Applications
The development of quality control methods for quinazoline derivatives, aimed at ensuring their purity and suitability for further research and potential therapeutic use, has also been a focus. This includes characterization using various spectroscopic techniques and ensuring compliance with pharmaceutical standards (Danylchenko et al., 2018).
Wirkmechanismus
The compound also contains a methoxyphenyl group, which is found in many ligands for alpha1-adrenergic receptors . These ligands can either activate or block these receptors, leading to various therapeutic effects .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge at physiological pH. The compound’s interaction with various enzymes and transporters in the body can also affect its ADME properties .
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures have shown affinity for alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors .
Cellular Effects
Compounds with similar structures have been shown to have effects on various types of cells .
Molecular Mechanism
Compounds with similar structures have shown to interact with alpha1-adrenergic receptors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. The resulting ester is then reacted with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester. The ethyl ester is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "piperazine", "thionyl chloride", "5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ], "Reaction": [ "Condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester", "Reaction of the resulting ester with piperazine to form 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl ethyl ester", "Hydrolysis of the ethyl ester to form the corresponding carboxylic acid", "Reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride", "Reaction of the acid chloride with 5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to form the final product, 7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] } | |
CAS-Nummer |
688055-42-7 |
Molekularformel |
C23H24N4O5S |
Molekulargewicht |
468.53 |
IUPAC-Name |
7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-18-5-3-2-4-17(18)25-8-10-26(11-9-25)21(28)6-7-27-22(29)15-12-19-20(32-14-31-19)13-16(15)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI-Schlüssel |
AJRSPEWFGGKNRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine](/img/structure/B2704836.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)
![1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2704845.png)
![(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2704846.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)
![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)



![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)
![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)